(4-Methylphenoxy)acetyl chloride

説明

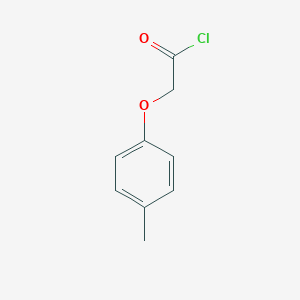

(4-Methylphenoxy)acetyl chloride is an acyl chloride derivative characterized by a phenoxy group substituted with a methyl group at the para position, linked to an acetyl chloride moiety. Its molecular formula is C₉H₉ClO₂, with a molar mass of 184.62 g/mol. This compound is typically synthesized via the reaction of 4-methylphenoxyacetic acid with thionyl chloride (SOCl₂) under reflux conditions, followed by purification .

As a reactive intermediate, it is widely used in organic synthesis, particularly in the preparation of esters, amides, and other derivatives through nucleophilic acyl substitution. Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a key building block for functionalized aromatic compounds .

特性

IUPAC Name |

2-(4-methylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVSVAJNUZCUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450415 | |

| Record name | p-Tolyloxy-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15516-47-9 | |

| Record name | p-Tolyloxy-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylphenoxy)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Optimization

-

Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to solubilize the reactants.

-

Temperature : The reaction is conducted at reflux (40–50°C) for 4–6 hours to ensure complete conversion.

-

Molar Ratio : A 2:1 molar excess of SOCl₂ relative to (4-Methylphenoxy)acetic acid minimizes residual starting material.

Table 1: Thionyl Chloride Method Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 45°C | Maximizes reaction rate |

| SOCl₂ Equivalents | 2.0 | Ensures full conversion |

| Reaction Time | 5 hours | Balances efficiency |

Post-reaction, the mixture is purified via fractional distillation under reduced pressure to isolate the acyl chloride. This method achieves yields of 85–92%, with purity exceeding 95% after distillation.

Phosphorus Trichloride-Based Synthesis

An alternative industrial-scale method utilizes phosphorus trichloride (PCl₃), which offers cost advantages in bulk production. This approach, adapted from acetyl chloride synthesis protocols, involves a two-phase reaction system.

Reaction Mechanism and Process Design

-

Initial Reaction : (4-Methylphenoxy)acetic acid reacts with PCl₃ at 20–30°C, forming this compound and phosphorous acid (H₃PO₃) as a byproduct.

-

Phase Separation : The reaction mixture separates into an upper organic phase (containing the product) and a lower aqueous phase (rich in H₃PO₃).

-

Recycling : The aqueous phase is treated with additional PCl₃ to recover residual acyl chloride, enhancing overall yield.

Table 2: Phosphorus Trichloride Method Parameters

| Parameter | Optimal Value | Industrial Relevance |

|---|---|---|

| PCl₃ Equivalents | 1.3–1.4 | Minimizes waste |

| Temperature | 25°C | Energy-efficient |

| Extraction Solvent | PCl₃ | Facilitates recycling |

This method achieves yields of 78–85%, with the lower yield compared to SOCl₂ attributed to side reactions involving phosphorous acid. However, its scalability and solvent recycling make it preferable for continuous manufacturing.

Comparative Analysis of Methods

Table 3: Method Comparison

| Criterion | Thionyl Chloride | Phosphorus Trichloride |

|---|---|---|

| Yield | 85–92% | 78–85% |

| Cost per Kilogram | High | Low |

| Byproduct Management | SO₂, HCl (gaseous) | H₃PO₃ (requires neutralization) |

| Scalability | Limited to batch | Continuous flow feasible |

The thionyl chloride method is superior for small-scale, high-purity applications, while the PCl₃ route excels in cost-effective bulk synthesis.

Industrial Production Techniques

Large-scale production employs continuous flow reactors to optimize the PCl₃ method. Key innovations include:

-

In Situ HCl Stripping : Hydrogen chloride gas is introduced during distillation to prevent product degradation.

-

Automated Phase Separation : Centrifugal separators enhance throughput by rapidly isolating the organic phase.

-

Solvent Recovery : Distillation residues containing unreacted (4-Methylphenoxy)acetic acid are recycled into subsequent batches, reducing raw material costs .

化学反応の分析

Types of Reactions

(4-Methylphenoxy)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: Reacts with water to form (4-methylphenoxy)acetic acid and hydrochloric acid.

Reduction: Can be reduced to (4-methylphenoxy)acetaldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Amines: Reacts with primary or secondary amines in the presence of a base such as triethylamine to form amides.

Alcohols: Reacts with alcohols in the presence of a base to form esters.

Water: Hydrolysis occurs readily in the presence of water or aqueous solutions.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

(4-Methylphenoxy)acetic acid: Formed from hydrolysis.

科学的研究の応用

Organic Synthesis

(4-Methylphenoxy)acetyl chloride serves as a crucial intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several chemical reactions, including:

- Nucleophilic Substitution : Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

- Hydrolysis : Undergoes hydrolysis in the presence of water to regenerate (4-methylphenoxy)acetic acid and hydrochloric acid.

- Reduction : Can be reduced to (4-methylphenoxy)acetaldehyde using reducing agents like lithium aluminum hydride.

These reactions enable the production of a wide array of derivatives that can be further explored for various applications.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the development of new therapeutic agents. Its ability to modify biological molecules makes it valuable for synthesizing compounds that can interact with biological targets. For instance, it has been utilized to create inhibitors for specific enzymes and receptors, contributing to drug discovery efforts aimed at treating various diseases.

Biological Studies

The compound is also used in biological studies to synthesize compounds for biological assays. Its derivatives have been explored for their potential anticancer properties and other biological activities. Research has shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents.

Industrial Chemistry

In industrial applications, this compound is involved in producing specialty chemicals and materials. Its versatility allows it to be used in various formulations, enhancing the performance characteristics of end products.

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of novel derivatives from this compound aimed at developing anticancer agents. The synthesized compounds were tested against several cancer cell lines, revealing promising results in terms of selective cytotoxicity. The study highlighted the potential for these derivatives to serve as lead compounds for further development in cancer therapy .

Case Study 2: Modulators of TRPM8

Another research focused on utilizing this compound derivatives as modulators of TRPM8, a receptor implicated in pain sensation and thermoregulation. The study demonstrated that specific derivatives exhibited significant modulation effects, suggesting their potential use in pain management therapies .

作用機序

The mechanism of action of (4-Methylphenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares (4-Methylphenoxy)acetyl chloride with structurally related phenoxy acetyl chlorides:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F in [(3-Chloro-4-fluorophenoxy)acetyl chloride]) increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles.

- Electron-Donating Groups (e.g., methoxy in 2-(4-methoxyphenoxy)acetyl chloride) reduce electrophilicity, slowing reaction rates in nucleophilic substitutions .

- Steric Effects : Bulky substituents (e.g., 3-methyl in [(4-Methoxy-3-methylphenyl)acetyl chloride]) hinder access to the reactive site, influencing selectivity in synthetic pathways .

Reaction with Nucleophiles

This compound undergoes typical acyl chloride reactions:

- Esterification : Reacts with alcohols to form esters, e.g., in perfume compositions .

- Amidation : Forms amides with amines, useful in drug synthesis (e.g., opioid analogs) .

- Hydrolysis: Reacts violently with water to yield 4-methylphenoxyacetic acid, requiring careful handling .

Comparative Reactivity :

- Solvolysis Rates: Studies on phenyl 4-methylphenoxy thiophosphinyl chloride (a related compound) revealed an SN2 mechanism with bond-making ($l = 1.08$) more advanced than bond-breaking ($m = 0.53$) .

- Halogenated Derivatives: (3-Chloro-4-fluorophenoxy)acetyl chloride exhibits faster reaction kinetics in nucleophilic substitutions due to enhanced electrophilicity .

Handling Recommendations :

- Use dry, inert atmospheres during synthesis.

- Employ personal protective equipment (PPE) such as butyl rubber gloves (break-through time: 105 minutes) .

Market Data :

- Diphenyl acetyl chloride (CAS 1871-76-7), a related compound, is traded globally, with applications in dyes and polymers .

生物活性

(4-Methylphenoxy)acetyl chloride, with the molecular formula CHClO, is an organic compound that serves as a significant intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound is characterized by its reactivity as an acylating agent, allowing it to participate in various chemical reactions including nucleophilic substitutions, hydrolysis, and reductions.

The biological activity of this compound primarily stems from its ability to act as an acylating agent. It reacts with nucleophiles—such as amines, alcohols, and thiols—to form covalent bonds, leading to the production of various derivatives. This reactivity is crucial for its applications in medicinal chemistry and biological studies.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound is employed in the development of new therapeutic agents. Its derivatives have been synthesized for biological assays and studies, showcasing a range of biological activities. The specific molecular targets and pathways affected by these derivatives depend on the nature of the nucleophile involved in the reaction.

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study demonstrated the synthesis of compounds derived from this compound that exhibited significant biological activity. These compounds were tested for their herbicidal and fungicidal properties, showing moderate to good efficacy against various plant pathogens .

- Neurotoxicology Studies : Research has indicated that certain phenoxyacetic acid derivatives, including those related to this compound, can exhibit neurotoxic effects. Investigations into their mechanisms have revealed insights into how these compounds interact with neural pathways and contribute to toxicity .

- Environmental Impact : The compound's derivatives have been studied for their environmental persistence and potential health impacts due to pesticide exposure. Understanding these effects is crucial for evaluating risks associated with agricultural applications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Moderate herbicidal and fungicidal | Methyl substitution at para position |

| (4-tert-Butylphenoxy)acetyl chloride | Varies | Bulky tert-butyl group |

| (4-(3-Methylphenoxy)butyl chloride | Varies | Different alkyl chain length |

The presence of a methyl group at the para position in this compound influences its reactivity and the properties of its derivatives compared to similar compounds. This substitution can affect both steric and electronic properties, making it distinct in its biological applications .

Q & A

Q. What are the standard laboratory synthesis protocols for (4-Methylphenoxy)acetyl chloride?

The synthesis typically involves a nucleophilic substitution reaction between 4-methylphenol and chloroacetyl chloride under basic conditions. A common method includes:

- Reagents : 4-methylphenol, chloroacetyl chloride, anhydrous potassium carbonate.

- Conditions : Reflux in dry acetone (8–12 hours) under inert atmosphere to prevent hydrolysis.

- Purification : Extract with ether, wash with 10% NaOH to remove unreacted phenol, and distill under reduced pressure.

- Yield Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

Q. How is the purity of this compound assessed in laboratory settings?

Analytical methods include:

- Thin-Layer Chromatography (TLC) : Using hexane:ethyl acetate (3:1) to confirm absence of starting materials.

- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify molecular weight and detect volatile impurities.

- Elemental Analysis : Confirms C, H, N, and Cl content within 0.5% of theoretical values .

Q. What safety precautions are essential when handling this compound?

Due to its corrosive and moisture-sensitive nature:

- PPE : Butyl rubber gloves (0.3 mm thickness), splash goggles, and flame-retardant lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Anhydrous conditions in amber glass containers; avoid contact with water to prevent violent hydrolysis .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of this compound during synthesis?

Hydrolysis can be minimized by:

Q. How can researchers resolve discrepancies in reported melting points of derivatives?

Discrepancies often arise from impurities or polymorphic forms. Solutions include:

Q. What computational methods predict the reactivity of this compound in novel reactions?

Advanced approaches include:

- Density Functional Theory (DFT) : Model electrophilic reactivity at the carbonyl carbon to predict acylation efficiency.

- Molecular Dynamics (MD) : Simulate interactions with nucleophiles (e.g., amines) in solvent environments.

- Hammett Constants : Correlate substituent effects (e.g., methyl group) on reaction rates .

Data Contradiction and Experimental Design

Q. How should researchers address conflicting data on byproduct formation in acylations?

- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., diacylated products or hydrolysis residues).

- Condition Screening : Vary stoichiometry (e.g., 1.1–1.5 eq. of acyl chloride) and reaction time to map byproduct trends.

- Case Study : In a 2025 study, excess chloroacetyl chloride led to 15% diacylation; reducing equivalents to 1.2 eq. minimized this to <5% .

Q. What experimental designs improve scalability of this compound synthesis?

- Continuous Flow Reactors : Enhance heat transfer and reduce exposure to moisture.

- Catalytic Systems : Test Lewis acids (e.g., ZnCl₂) to accelerate reaction kinetics.

- Industrial Parallels : Adapt methods from scaled-up morpholine derivatives, optimizing stirrer speed and cooling rates .

Biological and Pharmacological Applications

Q. How is this compound used in designing bioactive probes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。